![molecular formula C8H5BrN2O2 B183439 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 354548-73-5](/img/structure/B183439.png)

3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

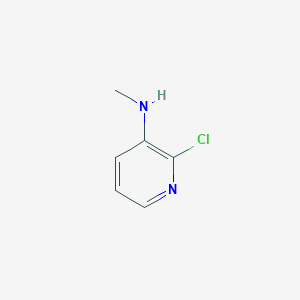

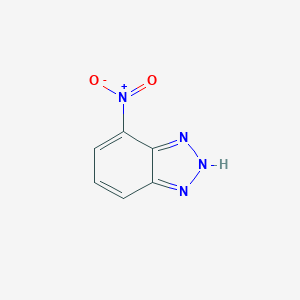

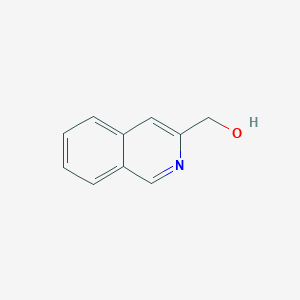

“3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of recent research. A highly efficient co-electrolysis of 3-bromoimidazo[1,2-a]pyridines has been developed in a simple undivided cell without any external oxidant . This protocol proceeds smoothly to provide the products with a broad substrate scope through a domino condensation/bromination sequence .

Molecular Structure Analysis

The molecular structure of “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” can be represented by the InChI code: InChI=1S/C8H5BrN2O2/c9-7-6 (8 (12)13)10-5-3-1-2-4-11 (5)7/h1-4H, (H,12,13) . The Canonical SMILES string representation is C1=CC2=NC (=C (N2C=C1)Br)C (=O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” include a molecular weight of 241.04 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 239.95344 g/mol . The Topological Polar Surface Area is 54.6 Ų .

Scientific Research Applications

Synthesis and Pharmaceutical Application

3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are pivotal in synthesizing various compounds with significant pharmacological activities. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has been achieved, which were then evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Additionally, the borylation reaction of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been studied, contributing to the development of potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Advances in Chemical Synthesis

In the field of chemical synthesis, 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid plays a role in innovative synthesis methods. The ionic liquid 1-butyl-3-methylimidazolium bromide has been used to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines (Shaabani et al., 2006). Furthermore, microwave-assisted one-pot synthesis methods have been developed for substituted 3-bromoimidazo[1,2-a]pyridines, offering an efficient approach with good yields (Patil et al., 2014).

Combinatorial Chemistry and Drug Design

In combinatorial chemistry and drug design, the compound is utilized in the synthesis of new materials with potential medicinal and biological significance. An efficient three-component condensation reaction has been employed to synthesize 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids (Marandi, 2018).

Other Applications

The compound has also been explored in other diverse research areas. For example, the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant advance, facilitating the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides (Herath et al., 2010).

Safety and Hazards

Safety data for “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” suggests that personal protective equipment/face protection should be worn when handling this chemical . It should be ensured that there is adequate ventilation. Contact with eyes, skin, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .

Mode of Action

A plausible mechanism for its synthesis has been proposed . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .

Result of Action

It’s worth noting that similar compounds have shown inhibitory effects on certain biological processes .

Action Environment

It’s known that the synthesis of similar compounds can be influenced by the reaction conditions .

properties

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBDEEITGHGHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583331 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354548-73-5 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)

![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)

![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)